molecular formula C8BrF17 B1679595 Perflubron CAS No. 423-55-2

Perflubron

Cat. No. B1679595
CAS RN: 423-55-2
M. Wt: 498.96 g/mol
InChI Key: WTWWXOGTJWMJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05113026

Procedure details

13.0 g (0.09 mol) of finely ground copper bromide of the formula CuBr are put into a bomb tube of capacity 25 cm3 and made of glass, and are subjected to a temperature of 200° C. under a pressure of 10 Pa for 4 hours, in order to remove residual water. After the bomb tube has cooled to room temperature, anhydrous nitrogen is passed into it and 16.4 g (0.03 mol) of perfluorooctyl iodide are added, and the bomb tube is sealed by fusion and shaken for 50 hours at 240° to 250° C. 3 mol of bromide ions are employed per mol of bound iodine atom. When the reaction is complete, the bomb tube is opened and the organofluorine products are distilled out of the bomb tube by heating at 200° C. This gives 12.8 g of distillate which, according to analysis by gas chromatography is composed of 97.7% by weight of perfluorooctyl bromide; 1.9% by weight of unreacted perfluorooctyl iodide and 0.3% by weight of CF3 (CF2)7H. This corresponds to a yield of 83.5% of perfluorooctyl bromide, relative to perfluorooctyl iodide employed.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2](I)([F:25])[C:3]([F:24])([F:23])[C:4]([F:22])([F:21])[C:5]([F:20])([F:19])[C:6]([F:18])([F:17])[C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10].[Br-:27]>[Cu](Br)Br>[F:1][C:2]([Br:27])([F:25])[C:3]([F:24])([F:23])[C:4]([F:22])([F:21])[C:5]([F:20])([F:19])[C:6]([F:18])([F:17])[C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10]

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)I
Step Two
Name
Quantity
3 mol
Type
reactant
Smiles
[Br-]
Step Three
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken for 50 hours at 240° to 250° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove residual water
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the bomb tube is sealed by fusion
DISTILLATION
Type
DISTILLATION
Details
the organofluorine products are distilled out of the bomb tube
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 200° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.